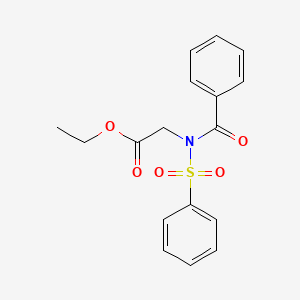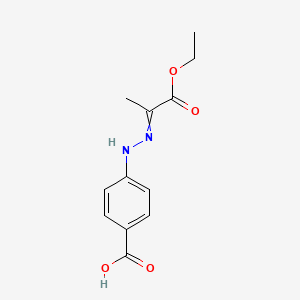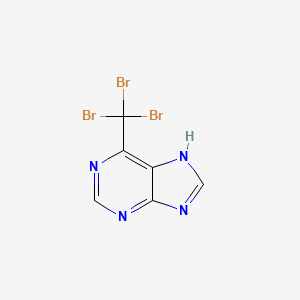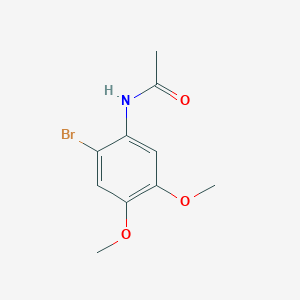![molecular formula C18H16ClN3O B14009573 6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride CAS No. 85619-28-9](/img/structure/B14009573.png)
6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride is a chemical compound known for its significant biological activities. This compound is a derivative of olivacine, a natural product with notable antitumor properties . The compound’s structure includes a pyridocarbazole core, which is a fused ring system containing nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyridocarbazole core. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using large-scale reactors and continuous flow systems to ensure consistent production .
Analyse Chemischer Reaktionen
6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products.
Wissenschaftliche Forschungsanwendungen
6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and signaling pathways.
Medicine: Due to its antitumor properties, it is investigated for potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of 6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to induce its own metabolism through the activation of phase I enzymes like CYP1As and FMO3 further enhances its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride can be compared with other similar compounds, such as:
9-Hydroxy-5,6-dimethyl-N-[2-(dimethylamino)ethyl]-6H-pyrido[4,3-b]carbazole-1-carboxamide (S 16020): This compound also exhibits potent antitumor activity and shares a similar pyridocarbazole core.
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole: This compound is structurally similar but lacks the carboxamide group, which may affect its biological activity.
6H-Pyrido[4,3-b]carbazole, 9-methoxy-5,11-dimethyl-: This compound has a methoxy group instead of a carboxamide group, which can influence its reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
85619-28-9 |
|---|---|
Molekularformel |
C18H16ClN3O |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H15N3O.ClH/c1-9-11-7-8-20-17(18(19)22)14(11)10(2)15-12-5-3-4-6-13(12)21-16(9)15;/h3-8,21H,1-2H3,(H2,19,22);1H |
InChI-Schlüssel |
KYNQVALQBVIVGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=CC=CC=C43)C)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)


![[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14009529.png)
![2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14009534.png)



![N-([(3-Chloro-4-fluoroanilino)carbonyl]oxy)butanimidoylchloride](/img/structure/B14009559.png)
